2-Bromo-1-chloro-3-fluoro-4-nitrobenzene
Description
2-Bromo-1-chloro-3-fluoro-4-nitrobenzene is a halogenated nitroaromatic compound with the molecular formula C₆H₂BrClFNO₂ and a molecular weight of 254.44 g/mol (approximated from analogs in and ). The substituents are positioned as follows:
- Bromo at position 2,
- Chloro at position 1,
- Fluoro at position 3,
- Nitro at position 4.
This compound’s reactivity and applications are influenced by the electron-withdrawing nitro group and halogen substituents, which direct further substitution reactions (e.g., nucleophilic aromatic substitution).
Properties
IUPAC Name |
2-bromo-1-chloro-3-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEOPGXIVPDOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from 4-Fluoronitrobenzene via Chlorination and Bromination
One effective approach involves starting with 4-fluoronitrobenzene, which can be prepared by nitration of fluorobenzene under controlled acidic conditions. This intermediate is then subjected to chlorination and bromination to introduce the chlorine and bromine substituents at the desired positions.
Step 1: Nitration of Fluorobenzene
Fluorobenzene is nitrated using a mixture of nitric acid and sulfuric acid (concentration 65–80%, preferably 70–78%) at 0–90°C (optimal 40–70°C) to yield 4-fluoronitrobenzene predominantly. The reaction time ranges from 0.5 to 5 hours.Step 2: Chlorination of 4-Fluoronitrobenzene
Chlorination is performed in the presence of a catalyst system comprising iodine or iodide compounds combined with iron or antimony compounds. This catalytic system significantly improves regioselectivity and yield of 3-chloro-4-fluoronitrobenzene by minimizing formation of dichlorinated by-products. Typical conditions include:- Catalyst: 0.03–3.0% by weight iodine or iodide, 2–8% ferric chloride relative to 4-fluoronitrobenzene
- Temperature: 60–70°C
- Chlorine gas is bubbled through the reaction mixture for about 12 hours until completion
- Yield: Up to 99% with high purity
- Post-reaction workup: Washing with warm water and aqueous alkali to remove impurities.
Step 3: Bromination to Introduce Bromine at Position 2
Bromination of 3-chloro-4-fluoronitrobenzene can be achieved via diazotization followed by bromination. The diazotization involves converting the corresponding amine derivative to a diazonium salt, which then reacts with a brominating agent such as cuprous bromide in hydrobromic acid solution. Key parameters include:- Diazotization agent: Sodium nitrite or potassium nitrite (1.0–1.1 equivalents)
- Brominating agent: Cuprous bromide (1.0–1.2 equivalents)
- Temperature: Diazotization at -5 to 5 °C for 0.5–3 hours; bromination at 20 to 70 °C for 1–5 hours
- Post-reaction purification by extraction, washing, and distillation or chromatography to isolate pure this compound.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents & Catalysts | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Nitration | Electrophilic Aromatic Substitution | Fluorobenzene, HNO3, H2SO4 (70–78%) | 40–70 | 0.5–5 hours | High | Controlled acid concentration critical |
| 2. Chlorination | Electrophilic Aromatic Substitution | Cl2 gas, Iodine/Iodide + FeCl3 catalyst | 60–70 | ~12 hours | Up to 99 | Catalyst minimizes by-products |
| 3. Bromination | Diazotization/Bromination | 2-chloro-4-fluoroaniline, NaNO2, CuBr, HBr | -5 to 5 (diazo), 20–70 (bromo) | 0.5–3 (diazo), 1–5 (bromo) | High | Requires careful temperature control |
Research Findings and Analysis
The use of iodine/iodide combined with iron or antimony compounds as catalysts in chlorination significantly enhances the selectivity of chlorination on 4-fluoronitrobenzene, reducing dichlorinated impurities and increasing yield of the desired 3-chloro-4-fluoronitrobenzene intermediate.
Diazotization followed by bromination using cuprous bromide is an established method for introducing bromine selectively at the position ortho to the amino group, which after conversion corresponds to the 2-bromo position on the benzene ring.
Reaction temperatures and reagent equivalents are optimized to balance reaction rates and selectivity, with low temperatures favored during diazotization to stabilize the diazonium salt and moderate temperatures during bromination to facilitate substitution without decomposition.
Post-reaction purification typically involves organic solvent extraction, aqueous washing, and chromatographic or distillative purification to achieve high-purity this compound suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-3-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of electron-withdrawing groups (nitro, chloro, and fluoro) that deactivate the benzene ring.
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are used to replace halogen atoms with nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-1-chloro-3-fluoro-4-nitrobenzene .
Scientific Research Applications
Organic Synthesis
2-Bromo-1-chloro-3-fluoro-4-nitrobenzene serves as a versatile intermediate in the synthesis of various organic compounds. Its halogenated structure allows for electrophilic aromatic substitution reactions, facilitating the introduction of other functional groups.
Case Study: Synthesis of Pharmaceuticals
One notable application is in the synthesis of pharmaceutical compounds. For instance, derivatives of this compound have been utilized to create sodium channel blockers, which are crucial in treating conditions like epilepsy and chronic pain. Research has shown that compounds derived from this compound exhibit significant activity against Nav1.7 sodium channels, making them potential candidates for drug development .
Material Science
In material science, this compound is used in the development of advanced materials with specific electronic properties. The presence of multiple halogens enhances the compound's reactivity and stability, making it suitable for creating polymers and composites.
Case Study: Polymer Development
A study demonstrated that polymers synthesized using this compound exhibited improved thermal stability and mechanical strength compared to their non-halogenated counterparts. This property is particularly valuable in applications requiring durable materials, such as aerospace and automotive industries .
Medicinal Chemistry
The compound's unique structure allows it to act as a scaffold for designing new drugs. The nitro group can be reduced to form amines, which are essential in drug synthesis.
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound show promising anticancer activity. By modifying the nitro group to an amine, researchers have developed compounds that inhibit tumor growth in vitro and in vivo models .
Environmental Applications
Due to its halogenated nature, this compound can also be explored for environmental applications, particularly in the development of solvents that are less harmful than traditional chlorinated solvents.
Case Study: Solvent Replacement
Investigations into solvent alternatives for industrial cleaning processes have highlighted the potential of using derivatives of this compound as effective cleaning agents that reduce environmental impact while maintaining performance standards .
Data Summary Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Organic Synthesis | Pharmaceutical intermediates | Effective sodium channel blockers identified |
| Material Science | Polymer development | Enhanced thermal stability and mechanical strength |
| Medicinal Chemistry | Anticancer drug development | Promising anticancer activity observed |
| Environmental Science | Solvent alternatives | Effective cleaning agents with reduced toxicity |
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing groups on the benzene ring influence the compound’s reactivity and binding affinity to these targets. The nitro group, in particular, plays a crucial role in the compound’s biological activity by participating in redox reactions and forming reactive intermediates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Analogous Structures
Key differences arise from substituent positions, which impact physical properties, reactivity, and synthetic pathways:
Key Observations:
Molecular Weight : Compounds with identical substituents but differing positions (e.g., vs. 5) share the same molecular weight but exhibit distinct reactivity due to steric and electronic effects.
Nitro Group Position : The nitro group at position 4 (target compound) vs. 3 () alters electrophilic substitution patterns. Nitro at para positions typically deactivates the ring more strongly than meta.
Commercial Availability : Some analogs, like 2-Bromo-1-chloro-4-fluoro-3-nitrobenzene, are discontinued, suggesting synthesis challenges or niche applications.
Biological Activity
2-Bromo-1-chloro-3-fluoro-4-nitrobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and potential applications, particularly in the context of antimicrobial and antitubercular activities.
The chemical formula for this compound is . It features multiple halogen substituents and a nitro group, which may influence its biological properties. The presence of these functional groups can enhance its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves electrophilic aromatic substitution reactions, where the introduction of bromine, chlorine, and fluorine occurs in a controlled manner to ensure the desired substitution pattern. Various synthetic methodologies have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide were synthesized and tested against Mycobacterium tuberculosis, showing promising antitubercular activity with minimum inhibitory concentration (MIC) values as low as 4 µg/mL against resistant strains .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3m | 4 | Potent against M. tuberculosis H37Rv |
| 3e | 64 | Low activity |
| 3p | 64 | Low activity |
The structure-activity relationship (SAR) studies suggest that the introduction of halogen atoms can significantly affect the biological activity of these compounds. For instance, compounds with a trifluoromethyl group showed enhanced activity compared to their non-fluorinated counterparts .
Cytotoxicity Studies
In addition to antimicrobial properties, cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The MTT assay was employed to assess the cytotoxic effects of various derivatives on tumor cell lines. Notably, some derivatives demonstrated no significant cytotoxicity at concentrations effective against bacterial strains .
Case Studies
- Antitubercular Screening : A study focused on synthesizing novel derivatives based on the 2-(3-fluoro-4-nitrophenoxy) scaffold found that certain compounds exhibited potent antitubercular activity while maintaining a good safety profile against normal cell lines .
- Antifungal Activity : Another study investigated related bromo-chloro compounds for antifungal properties against Candida species, revealing varying degrees of efficacy with MIC values ranging from 0.00195 to 0.0078 µg/mL for certain derivatives .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene, considering halogen reactivity and nitro group positioning?
Methodological Answer:
The synthesis of polyhalogenated nitrobenzenes requires careful control of reaction conditions to manage competing halogenation and nitration steps. For example, bromination and chlorination reactions often utilize directing groups (e.g., nitro or fluorine) to achieve regioselectivity. Evidence from analogous compounds, such as 1-Bromo-3-chloro-5-fluorobenzene (CAS 1219805-00-1), highlights the use of halogen exchange reactions or electrophilic aromatic substitution under controlled temperatures (40–60°C) to minimize byproducts . Nitration typically follows halogenation, as nitro groups deactivate the ring, reducing further substitution. High-purity reagents (>95% purity) and inert atmospheres are recommended to avoid side reactions .
Advanced: How can regioselectivity challenges be addressed during electrophilic substitution reactions in the synthesis of polyhalogenated nitrobenzenes?
Methodological Answer:
Regioselectivity in polyhalogenated systems is influenced by steric and electronic effects. For instance, fluorine's strong electron-withdrawing nature directs incoming electrophiles to meta/para positions, while bulky substituents (e.g., bromine) hinder ortho substitution. In this compound, the nitro group at position 4 further deactivates the ring, limiting unwanted substitutions. Advanced strategies include:
- Temperature modulation : Lower temperatures favor kinetic control, directing reactions to less sterically hindered positions.
- Catalytic systems : Lewis acids like FeCl₃ or AlCl₃ enhance regioselectivity in halogenation steps .
- Isomer separation : Chromatographic techniques (HPLC or GC) are critical for isolating regioisomers, as seen in the purification of 4-Bromo-2-chloro-6-fluorobenzoic acid (CAS 1321613-01-7) .
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures containing multiple halogenated byproducts?
Methodological Answer:
Purification of halogenated nitrobenzenes often involves:
- Column chromatography : Silica gel with hexane/ethyl acetate gradients effectively separates halogenated isomers based on polarity differences.
- Recrystallization : Solvents like ethanol or dichloromethane are used for high-yield crystallization, as demonstrated for 4-Bromo-3-chlorophenol (CAS 13631-21-5) .
- Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal decomposition .
Advanced: How do crystallographic data (e.g., X-ray diffraction) assist in confirming the molecular structure and substituent positions in such compounds?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry and substituent positions. For example, SCXRD analysis of 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile (R factor = 0.042) revealed bond lengths and angles consistent with predicted electronic effects . Key steps include:
- Crystal growth : Slow evaporation of saturated solutions in aprotic solvents.
- Data refinement : Software like SHELX refines atomic coordinates, addressing disorder in nitro or halogen groups.
Safety: What safety protocols are critical when handling intermediates like this compound, given its hazardous nature?
Methodological Answer:
Safety protocols derived from SDS guidelines include:
- Personal protective equipment (PPE) : Gloves, eyeshields, and respirators to prevent inhalation/contact .
- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HBr or NO₂).
- Spill management : Absorbents like vermiculite for liquid spills, followed by neutralization with sodium bicarbonate .
- Storage : Store at 0–6°C in airtight containers to prevent degradation or moisture absorption .
Data Analysis: How can researchers resolve discrepancies in NMR spectroscopic data when characterizing halogenated nitrobenzene derivatives?
Methodological Answer:
Discrepancies in NMR data often arise from dynamic effects or solvent interactions. Strategies include:
- Multi-nuclear NMR : ¹⁹F NMR identifies fluorine coupling patterns, while ¹H-¹³C HSQC clarifies carbon environments .
- Solvent standardization : Use deuterated solvents (e.g., CDCl₃) to avoid shifts from proton exchange.
- Computational validation : DFT calculations (e.g., Gaussian) predict chemical shifts, aiding assignment in complex spectra .
Advanced: What analytical techniques are most effective for quantifying trace impurities in halogenated nitrobenzene derivatives?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Detects impurities at ppm levels by precise mass-to-charge ratio measurements.
- GC-MS with electron capture detection (ECD) : Sensitive to halogenated compounds, as seen in analyses of 2-Bromo-4-chlorophenylacetonitrile (CAS 52864-54-7) .
- HPLC-UV/DAD : Paired with C18 columns, this method separates nitro and halogenated isomers with UV detection at 254 nm .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
